(4E)-4-[(1-ethyl-1H-pyrazol-4-yl)methylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
4-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2,5-DIPHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2,5-DIPHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE typically involves the condensation of appropriate aldehydes and ketones with hydrazine derivatives. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield. For instance, microwave-assisted reactions and ultrasound techniques have been employed to enhance the efficiency of the synthesis process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure consistency and high yield. The use of eco-friendly methodologies, such as ligand-free systems and heterogeneous catalytic systems, is also explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2,5-DIPHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions, such as temperature and pressure, are optimized to achieve the desired products efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction may produce hydrazine derivatives .
Scientific Research Applications
4-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2,5-DIPHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: It is explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2,5-DIPHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.
1-Ethyl-1H-pyrazole: Another pyrazole compound with an ethyl group at the nitrogen atom.
Pyrazofurin: A pyrazole-based antiviral agent.
Uniqueness
4-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2,5-DIPHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE is unique due to its specific structural configuration and the presence of both ethyl and phenyl groups, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C21H18N4O |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
(4E)-4-[(1-ethylpyrazol-4-yl)methylidene]-2,5-diphenylpyrazol-3-one |
InChI |
InChI=1S/C21H18N4O/c1-2-24-15-16(14-22-24)13-19-20(17-9-5-3-6-10-17)23-25(21(19)26)18-11-7-4-8-12-18/h3-15H,2H2,1H3/b19-13+ |
InChI Key |
DQINFMOIWCJIJG-CPNJWEJPSA-N |
Isomeric SMILES |
CCN1C=C(C=N1)/C=C/2\C(=NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CCN1C=C(C=N1)C=C2C(=NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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